molecular formula C13H15BrFNO4 B8107467 (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B8107467
M. Wt: 348.16 g/mol
InChI Key: GRLLJIDYFOITMD-JTQLQIEISA-N
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Description

(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral compound that features a bromine and fluorine-substituted phenyl ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-bromo-4-fluoroaniline.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form the Boc-protected intermediate.

    Formation of the Acetic Acid Moiety: The Boc-protected intermediate undergoes a reaction with a suitable acetic acid derivative, such as ethyl bromoacetate, in the presence of a base like sodium hydride to introduce the acetic acid moiety.

    Hydrolysis: The ester group is then hydrolyzed under acidic or basic conditions to yield the final product, (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Carbodiimides like EDCI or DCC in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Major Products

    Substitution: Products with various nucleophiles replacing the bromine or fluorine atoms.

    Deprotection: The free amine derivative.

    Coupling: Amide-linked products when reacted with amines.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Auxiliary: Employed in asymmetric synthesis to induce chirality in target molecules.

Biology

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.

    Ligand Development: Used in the development of ligands for biological receptors.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug development.

    Prodrug Design: The Boc-protected amine can be used in prodrug strategies to improve bioavailability.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid would depend on its specific application. In enzyme inhibition, for example, it might act by binding to the active site of the enzyme, thereby blocking substrate access. The presence of the Boc group can also influence its interaction with biological targets by modulating its hydrophobicity and steric properties.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-Bromo-4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
  • (S)-2-(2-Bromo-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
  • (S)-2-(2-Bromo-4-nitrophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity compared to its analogs.
  • Bromine Substitution : The bromine atom provides a site for further functionalization through substitution reactions.

This detailed overview provides a comprehensive understanding of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S)-2-(2-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLLJIDYFOITMD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=C(C=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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